REACTION_CXSMILES
|
C(=[N:14][CH:15]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])[C:16]#[N:17])(C1C=CC=CC=1)C1C=CC=CC=1.Cl>O1CCCC1>[NH2:14][CH:15]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])[C:16]#[N:17]
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Name
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2-(benzhydrylideneamino)-3-(2-methoxyphenyl)propionitrile
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Quantity
|
22.5 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC(C#N)CC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 3 hr at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was then substantially concentrated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
After combination with methylene chloride the organic phase was extracted several times with 6 M HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was then dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue (10.4 g) was used without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC(C#N)CC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |